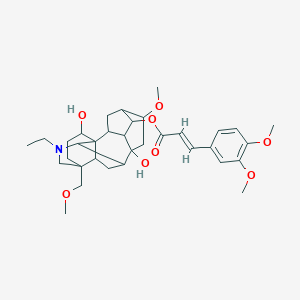
Gymnaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gymnaconitine is a natural compound that belongs to the class of diterpenoid alkaloids. It is extracted from the roots of aconitum gymnaconitum, a plant native to China and Japan. Gymnaconitine has been extensively studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of gymnaconitine is not fully understood, but several studies have suggested that it may act on the central nervous system by affecting the release of neurotransmitters such as dopamine and serotonin. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines.
Biochemische Und Physiologische Effekte
Gymnaconitine has been shown to have several biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines such as IL-2 and IFN-gamma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using gymnaconitine in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. Additionally, gymnaconitine has been extensively studied, and its pharmacological properties are well-known. However, one of the limitations of using gymnaconitine in lab experiments is its toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several future directions for gymnaconitine research. One potential area of research is the development of gymnaconitine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases. Finally, the potential toxicity of gymnaconitine needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, gymnaconitine is a natural compound that has been extensively studied for its potential pharmacological properties. Its analgesic, anti-inflammatory, and anti-tumor effects make it a potential alternative to synthetic drugs. However, its toxicity requires careful handling and dosage control. Further research is needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases.
Synthesemethoden
Gymnaconitine can be synthesized through several methods, including extraction from the roots of aconitum gymnaconitum, total synthesis, and semi-synthesis. The most common method for obtaining gymnaconitine is through extraction from the roots of aconitum gymnaconitum. The extraction process involves several steps, including drying, grinding, and extraction with organic solvents such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
Gymnaconitine has been extensively studied for its potential pharmacological properties. Several studies have demonstrated that gymnaconitine has analgesic, anti-inflammatory, and anti-tumor effects. Additionally, gymnaconitine has been shown to have a positive effect on the central nervous system, including sedative and hypnotic effects.
Eigenschaften
CAS-Nummer |
103956-41-8 |
|---|---|
Produktname |
Gymnaconitine |
Molekularformel |
C34H47NO8 |
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+ |
InChI-Schlüssel |
OSGULNOCFPGGSK-CSKARUKUSA-N |
Isomerische SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Synonyme |
gymnaconitine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



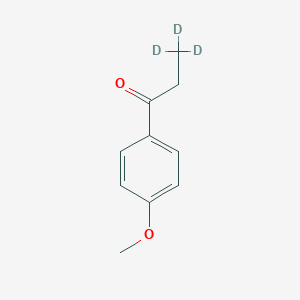
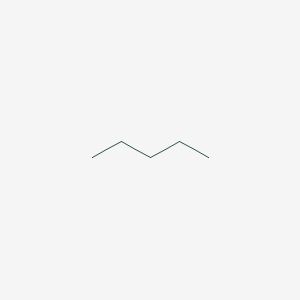

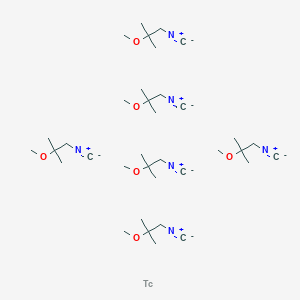
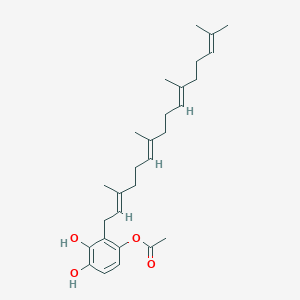



![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
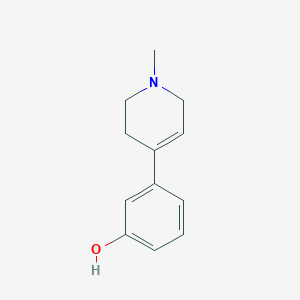

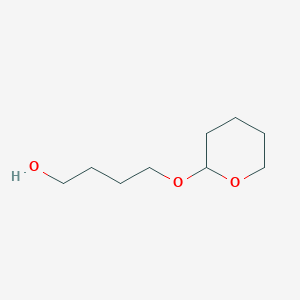
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)